Corytuberine Corytuberine (S)-corytuberine is an aporphine alkaloid that is aporphine which is substituted by hydroxy groups at positions 1 and 11, and by methoxy groups at positions 2 and 10 (the S enantiomer). It has a role as a plant metabolite. It is an aporphine alkaloid, an organic heterotetracyclic compound, a tertiary amino compound, a polyphenol and an aromatic ether.
Corytuberine is a natural product found in Magnolia officinalis, Neolitsea konishii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 517-56-6
VCID: VC21341756
InChI: InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
SMILES: CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol

Corytuberine

CAS No.: 517-56-6

Cat. No.: VC21341756

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Corytuberine - 517-56-6

CAS No. 517-56-6
Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
IUPAC Name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol
Standard InChI InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
Standard InChI Key WHFUDAOCYRYAKQ-LBPRGKRZSA-N
Isomeric SMILES CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC
SMILES CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Physical and Chemical Properties

Corytuberine possesses distinct physical and chemical properties that are essential for understanding its behavior in biological systems and its potential pharmaceutical applications.

Molecular Properties

Table 1: Basic molecular properties of corytuberine

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄
Molecular Weight327.37 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Stereochemistry(S) at position 6a
CAS Registry Number517-56-6

Physical Properties

The compound exists as crystals when prepared from alcohol-ether mixtures and decomposes above 250°C rather than exhibiting a clean melting point . The hydrochloride salt of corytuberine is sparingly soluble in water with an optical rotation [α]D20 of +168° . In its pentahydrate form, corytuberine is hygroscopic and quickly attracts one molecule of water from the air .

Spectroscopic Data

Corytuberine has characteristic UV absorption maxima at 227, 272, and 311.5 nm when measured in methanol . Its mass spectrometric analysis reveals a protonated molecular ion [M+H]+ at m/z 328.1469, which is consistent with its molecular formula .

Chemical Reactivity

As an aporphine alkaloid with phenolic hydroxyl groups, corytuberine can undergo various chemical reactions including:

  • Oxidation of the phenolic groups

  • Methylation to form derivatives like magnoflorine

  • Formation of salts with acids due to the tertiary amino group

  • Potential for hydrogen bonding through the hydroxyl groups

Natural Sources and Distribution

Plant Sources

Corytuberine has been isolated from several plant species across different families:

Table 2: Natural sources of corytuberine

Plant SpeciesFamilyPlant PartReference
Corydalis cava (L.) Schweigg & KörteFumariaceaeTubers
Dicentra formosa (Andr.) Walp.FumariaceaeVarious parts
Magnolia officinalisMagnoliaceaeHeartwood
Neolitsea konishiiLauraceaeVarious parts
Michelia macclurei DandyMagnoliaceaeHeartwood
Xylopia parvifloraAnnonaceaeVarious parts
Caulophyllum thalictroidesBerberidaceaeVarious parts

Concentration in Plant Materials

While specific quantitative data on corytuberine concentrations in different plant parts is limited in the provided search results, it is typically found as a minor alkaloid component in these plants, with its concentration varying depending on the plant species, growing conditions, and harvest time .

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of corytuberine follows a well-established pathway within the broader context of benzylisoquinoline alkaloid biosynthesis:

  • The pathway begins with (S)-reticuline, an important intermediate compound in isoquinoline alkaloid metabolism

  • The cytochrome P450 enzyme CYP80G2 (corytuberine synthase) catalyzes the phenol C-C coupling reaction, converting (S)-reticuline to (S)-corytuberine

  • This reaction involves an intramolecular C-C phenol-coupling activity that transforms the benzylisoquinoline-type structure to the aporphine-type structure

Enzymatic Reactions

The key enzyme in corytuberine biosynthesis, CYP80G2, was first isolated and characterized from Coptis japonica (Ranunculaceae). This enzyme exhibits typical cytochrome P450 properties:

  • Requires NADPH and oxygen for its C-C phenol-coupling reaction

  • Is inhibited by typical P450 inhibitors

  • Shows specific substrate recognition patterns

  • Functions as a regioselective catalyst for the intramolecular C-C bond formation

Role in Further Alkaloid Synthesis

Corytuberine serves as an intermediate in the biosynthesis of other alkaloids, notably magnoflorine. This conversion occurs through N-methylation of corytuberine by S-adenosyl-L-methionine:coclaurine N-methyltransferase (CNMT) . The interconnected nature of these biosynthetic pathways has been demonstrated through gene expression studies in plants like lotus (Nelumbo nucifera), where mechanical wounding induced coordinated expression of biosynthetic genes including NCS, CNMT, and CYP80G2 .

Biological and Pharmacological Activities

Cytotoxicity Studies

Corytuberine has demonstrated cytotoxic properties against certain cancer cell lines. Specifically, it has shown cytotoxicity against SMMC-7721 tumor cells, indicating potential anticancer activity . This finding aligns with the broader understanding that many aporphine alkaloids possess antiproliferative properties.

Enzyme Inhibition

One of the most promising aspects of corytuberine's biological activity is its ability to inhibit malonyl-CoA-acyl carrier protein transacylase (MCAT). This enzymatic inhibition forms the basis for its potential application as an anti-infective agent, particularly against Helicobacter pylori infections . The compound's highest development stage in this therapeutic area has reached preclinical testing, according to data updated in March 2025 .

Methods of Isolation and Synthesis

Isolation from Natural Sources

The isolation of corytuberine from plant materials typically follows standard alkaloid extraction procedures:

  • Plant material is dried, ground, and extracted with suitable solvents

  • The alkaloid fraction is separated through acid-base extraction methods

  • Further purification is achieved through chromatographic techniques, including column chromatography and HPLC

Chemical Synthesis

Several synthetic routes to corytuberine have been developed:

  • Tomita and Kikkawa reported an early synthesis of the (±)-form in 1958

  • Kametani et al. developed a biomimetic total synthesis approach in 1976

  • A regioselective synthesis of (±)-corytuberine was achieved through N-oxide intermediates:

    • Reaction of (±)-reticuline N-oxide with cuprous chloride in methanol

    • Followed by treatment with sodium hydrosulphite

    • This yielded the aporphine alkaloid (±)-corytuberine in good yield

These synthetic approaches have contributed significantly to understanding the structure-activity relationships of corytuberine and related compounds.

Chemical Modifications

Chemical modifications of corytuberine have been explored to develop derivatives with enhanced biological activities:

  • N-methylation to form magnoflorine

  • Structural modifications to generate semi-synthetic aristolactams

  • Development of related aporphine alkaloids with specific functional group patterns

Research Status and Future Directions

Current Research Status

As of March 2025, corytuberine is in preclinical development as an MCAT inhibitor for treating infectious diseases, particularly Helicobacter pylori infections . The compound is being investigated by multiple research organizations, with the Chinese Academy of Sciences identified as an originator organization for its development as a drug candidate .

Structure-Activity Relationships

Research on corytuberine and related compounds has revealed important structure-activity relationships:

Future Research Directions

Several promising areas for future research on corytuberine include:

  • Further elucidation of its mechanism of action as an MCAT inhibitor

  • Development of more potent and selective derivatives for antimicrobial applications

  • Exploration of its potential in other therapeutic areas, such as neurodegenerative diseases

  • Investigation of its biosynthetic regulation to enhance production in plant cell cultures or microbial expression systems

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